molecular formula C39H42N2O7 B1584265 6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate CAS No. 73885-53-7

6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate

Cat. No.: B1584265
CAS No.: 73885-53-7
M. Wt: 650.8 g/mol
InChI Key: QQHBFLLFMBTZBU-UHFFFAOYSA-N
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Description

6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl acetate is a complex organic compound with the molecular formula C39H42N2O7 . This compound is characterized by its multiple methoxy groups and a unique berbaman structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl acetate involves multiple steps, typically starting with the preparation of the berbaman core structureCommon reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl 4-nitrobenzoate
  • 6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl methanesulfonate

Uniqueness

6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl acetate is unique due to its specific combination of methoxy groups and the acetate functional group at the 12-yl position. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O7/c1-23(42)46-32-12-9-25-18-31-37-27(14-16-41(31)3)21-36(44-5)38(45-6)39(37)48-35-22-29-26(20-33(35)43-4)13-15-40(2)30(29)17-24-7-10-28(11-8-24)47-34(32)19-25/h7-12,19-22,30-31H,13-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHBFLLFMBTZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C=C(CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995023
Record name 6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73885-53-7
Record name NSC147754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate
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6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate
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6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate
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6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate
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Reactant of Route 6
6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-yl acetate

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